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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol E, a prenylated flavonoid, has garnered significant interest within the scientific
community due to its potential therapeutic properties. As a member of the flavanone family,
Kushenol E is primarily isolated from the roots of Sophora flavescens, a plant with a long
history in traditional medicine. This technical guide provides an in-depth overview of the
structural elucidation and characterization of Kushenol E, presenting key data in a structured
format, detailing experimental methodologies, and visualizing relevant pathways to support
further research and development.

Physicochemical Properties and Structural
Information

Kushenol E, also known as Flemiphilippinin D, is a complex flavonoid with the molecular
formula C25H2806 and a molecular weight of 424.5 g/mol . Its structure features a
characteristic flavanone core with two prenyl groups attached to the A-ring, contributing to its
lipophilicity and unique biological activities.
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Property Value Source

Molecular Formula C25H2806 PubChem

Molecular Weight 424.5 g/mol PubChem
(2S)-2-(2,4-

IUPAC Name dihydroxypheny)->,7- PubChem

dihydroxy-6,8-bis(3-methylbut-

2-enyl)chroman-4-one

Flemiphilippinin D, 5,7,2',4'-
Synonyms tetrahydroxy-6,8-diprenyl- PubChem
flavanone

Spectroscopic Data for Structural Elucidation

The structural confirmation of Kushenol E relies on a combination of spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete,
officially published dataset for *H and 13C NMR of Kushenol E is not readily available in a
consolidated table, data for similar flavonoids isolated from Sophora flavescens provide a
reference for the expected chemical shifts. High-resolution mass spectrometry is crucial for
confirming the molecular weight and elemental composition.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its
elemental composition. The fragmentation pattern observed in tandem mass spectrometry
(MS/MS) offers valuable insights into the compound's structure.
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lon miz Interpretation
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Note: The fragmentation data is based on information from patent literature and typical
flavonoid fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for determining the precise arrangement of atoms
within the molecule. Although a specific data table for Kushenol E is not available, the
expected signals would include:

» 'H NMR: Aromatic protons on the A and B rings, protons of the flavanone C-ring, and
characteristic signals for the two prenyl groups (vinyl protons and methyl singlets).

e 13C NMR: Carbon signals for the aromatic rings, the carbonyl group of the flavanone core,
and the carbons of the prenyl side chains.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to observe the electronic transitions within the
molecule and is characteristic of the flavonoid structure. For flavanones like Kushenol E,
typical absorption maxima are expected in two main regions:
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e Band I: Around 300-330 nm, corresponding to the B-ring cinnamoyl system.

e Band II: Around 270-295 nm, corresponding to the A-ring benzoyl system.

Experimental Protocols
Isolation and Purification of Kushenol E

The following is a generalized protocol for the isolation of flavonoids, including Kushenol E,
from the roots of Sophora flavescens, based on common phytochemical practices.
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'

( Purification by Preparative HPLC or Sephadex LH-20 Column Chromatography )

Click to download full resolution via product page

A generalized workflow for the isolation and purification of Kushenol E.

Methodology:
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» Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95%
ethanol under reflux. This process is typically repeated multiple times to ensure complete
extraction of the flavonoids.

o Concentration: The combined ethanol extracts are concentrated under reduced pressure to
yield a crude extract.

o Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The
ethyl acetate fraction, containing the less polar flavonoids like Kushenol E, is collected.

o Enrichment: The ethyl acetate fraction is subjected to column chromatography on a
macroporous resin to enrich the flavonoid content.

o Fractionation: The enriched fraction is then separated by silica gel column chromatography
using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate
fractions containing Kushenol E.

« Purification: The final purification of Kushenol E is achieved using preparative High-
Performance Liquid Chromatography (HPLC) or size-exclusion chromatography on a
Sephadex LH-20 column.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 or 500 MHz) using a suitable deuterated solvent such as methanol-d4 or DMSO-
dé.

o Mass Spectrometry: High-resolution mass spectra are obtained using techniques like
Electrospray lonization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

o UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the
sample dissolved in a suitable solvent like methanol or ethanol.

Biological Activities and Signaling Pathways

Kushenol E has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an
enzyme that plays a crucial role in immune tolerance.[1] Inhibition of IDO1 is a promising
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strategy in cancer immunotherapy as it can help to restore the anti-tumor immune response.
While the specific signaling pathways modulated by Kushenol E are still under investigation,
related compounds from Sophora flavescens have been shown to influence key cellular
signaling pathways.

Potential Anti-inflammatory and Antioxidant Signhaling
Pathways

Based on studies of other kushenols, Kushenol E may exert its anti-inflammatory and
antioxidant effects through the modulation of pathways such as NF-kB, STAT, and Nrf2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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